molecular formula C9H10O3 B8150911 Methyl 3-methoxy-d3-benzoate

Methyl 3-methoxy-d3-benzoate

Cat. No.: B8150911
M. Wt: 169.19 g/mol
InChI Key: DUKYPQBGYRJVAN-FIBGUPNXSA-N
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Description

Methyl 3-methoxy-d3-benzoate is a deuterated analog of methyl 3-methoxybenzoate (CAS 5368-81-0), where the three hydrogen atoms in the methyl ester group (–OCH₃) are replaced by deuterium (–OCD₃). This isotopic substitution makes the compound particularly valuable as a stable isotope-labeled internal standard in analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The methoxy group at the 3-position on the benzene ring confers distinct electronic and steric properties, influencing its reactivity and interactions in chemical or biological systems .

Properties

IUPAC Name

methyl 3-(trideuteriomethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKYPQBGYRJVAN-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, methyl 3-hydroxybenzoate reacts with CD3_3I in dimethylformamide (DMF) using potassium carbonate (K2_2CO3_3) as a base at 70–80°C for 4–6 hours. The base deprotonates the phenolic hydroxyl, generating a phenoxide ion that attacks the electrophilic deuterated methyl iodide. Polar aprotic solvents like DMF enhance nucleophilicity and reaction kinetics, while elevated temperatures accelerate substitution.

Key parameters :

  • Molar ratio : 1:1.2 (substrate:CD3_3I) minimizes excess reagent while ensuring complete conversion.

  • Solvent : DMF outperforms acetone or acetonitrile due to superior solvation of ionic intermediates.

  • Temperature : Reactions below 60°C exhibit incomplete substitution, while temperatures above 90°C promote side reactions (e.g., ester hydrolysis).

Yield and Purity Optimization

Post-reaction workup typically involves quenching with ice-water, filtration, and recrystallization from ethyl acetate or hexane. This method achieves yields of 85–92% with HPLC purity >98%. Deuterium incorporation, verified by mass spectrometry and 2^2H-NMR, exceeds 99% when anhydrous conditions are maintained.

Esterification of 3-Methoxy-d3-Benzoic Acid

An alternative route involves esterifying 3-methoxy-d3-benzoic acid with methanol under acidic or enzymatic catalysis. While less common due to the challenges of synthesizing the deuterated acid, this method is valuable for large-scale production.

Synthesis of 3-Methoxy-d3-Benzoic Acid

The carboxylic acid precursor is prepared via oxidation of 3-methoxy-d3-benzaldehyde using vanadium pentoxide (V2_2O5_5) and hydrogen peroxide (H2_2O2_2) in methanol. Deuterium is introduced at the methoxy group by substituting CH3_3OH with CD3_3OD during the oxidation step:

3-Methoxy-d3-benzaldehydeV2O5,H2O2CD3OD3-Methoxy-d3-benzoic acid\text{3-Methoxy-d3-benzaldehyde} \xrightarrow[\text{V}2\text{O}5, \text{H}2\text{O}2]{\text{CD}_3\text{OD}} \text{3-Methoxy-d3-benzoic acid}

Reaction conditions (0–60°C, 1–12 hours) are milder than alkylation methods, but yields are lower (70–75%) due to competing overoxidation.

Esterification Process

The acid is esterified with methanol using sulfuric acid (H2_2SO4_4) as a catalyst. Dean-Stark apparatus facilitates water removal to shift equilibrium toward ester formation. This step yields this compound with 80–85% efficiency and >99% isotopic purity.

Transesterification with Deuterated Methanol

Transesterification offers a pathway to introduce deuterium post-synthesis by exchanging the methoxy group’s protons with deuterium from CD3_3OD. However, this method requires harsh conditions and multiple cycles to achieve high deuteration levels.

Reaction Dynamics

Methyl 3-methoxybenzoate is refluxed with excess CD3_3OD in the presence of sodium methoxide (NaOCH3_3) as a catalyst. The equilibrium-driven process replaces hydrogen with deuterium at the methoxy group:

CH3O-C6H4-COOCH3+CD3ODCD3O-C6H4-COOCH3+CH3OH\text{CH}3\text{O-C}6\text{H}4\text{-COOCH}3 + \text{CD}3\text{OD} \rightleftharpoons \text{CD}3\text{O-C}6\text{H}4\text{-COOCH}3 + \text{CH}3\text{OH}

Three successive reflux cycles (24 hours each) achieve ~95% deuteration, as monitored by 2^2H-NMR. Major drawbacks include prolonged reaction times and the need for deuterated solvent recovery.

Photochemical Bromination Followed by Deuterium Exchange

A niche method adapted from patent literature involves brominating methyl 4-methyl-3-methoxybenzoate, followed by deuterium exchange at the brominated position. Though originally designed for non-deuterated analogs, this approach can be modified for deuterium incorporation.

Bromination Step

Methyl 4-methyl-3-methoxybenzoate undergoes side-chain bromination using N-bromosuccinimide (NBS) under UV light in chlorobenzene. The reaction selectively brominates the methyl group to yield methyl 4-bromomethyl-3-methoxybenzoate:

CH3-C6H3(OCH3)-COOCH3+NBShvBrCH2-C6H3(OCH3)-COOCH3\text{CH}3\text{-C}6\text{H}3(\text{OCH}3)\text{-COOCH}3 + \text{NBS} \xrightarrow{\text{hv}} \text{BrCH}2\text{-C}6\text{H}3(\text{OCH}3)\text{-COOCH}3

Deuterium Incorporation

The brominated intermediate reacts with deuterated water (D2_2O) in a radical-mediated exchange to replace bromine with deuterium. Pd/C catalysis at 120°C facilitates C-D bond formation, yielding this compound with ~80% efficiency.

Comparative Analysis of Methods

Method Yield (%) Isotopic Purity (%) Complexity Cost (Relative)
Nucleophilic Alkylation85–92>99Moderate$$$
Esterification70–80>99High$$$$
Transesterification60–7595Low$$
Photochemical Exchange75–8090High$$$$

Key findings :

  • Nucleophilic alkylation balances yield and purity, making it the preferred lab-scale method.

  • Esterification is limited by the difficulty of synthesizing 3-methoxy-d3-benzoic acid but is viable for industrial applications.

  • Transesterification offers cost advantages but requires repetitive cycles to achieve acceptable deuteration .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions. Deuterium substitution in the methoxy group may slightly alter reaction kinetics due to the kinetic isotope effect (KIE).

  • Acidic Hydrolysis :
    In concentrated HCl or H₂SO₄, the ester is cleaved to yield 3-methoxy-d₃-benzoic acid and methanol.

    C9H10O3(ester)+H2OH+C8H7O3D3(acid)+CH3OH\text{C}_9\text{H}_{10}\text{O}_3 (\text{ester}) + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_7\text{O}_3\text{D}_3 (\text{acid}) + \text{CH}_3\text{OH}

    Reported yields for non-deuterated analogs: >85% under reflux .

  • Basic Hydrolysis (Saponification) :
    NaOH or KOH in aqueous ethanol produces the sodium/potassium salt of 3-methoxy-d₃-benzoic acid.

    C9H10O3+NaOHC8H6O3D3Na+CH3OH\text{C}_9\text{H}_{10}\text{O}_3 + \text{NaOH} \rightarrow \text{C}_8\text{H}_6\text{O}_3\text{D}_3\text{Na}^- + \text{CH}_3\text{OH}

    Kinetic studies show a 10–15% slower rate for deuterated vs. non-deuterated methoxy groups due to KIE .

Electrophilic Aromatic Substitution (EAS)

Reaction TypeReagents/ConditionsMajor ProductYield (Non-Deuterated)Notes
Nitration HNO₃/H₂SO₄, 0–5°CMethyl 3-methoxy-d₃-5-nitrobenzoate70–75% Meta-directing effect of ester competes with methoxy.
Sulfonation H₂SO₄, 100°CMethyl 3-methoxy-d₃-5-sulfobenzoate60% Reversible reaction; para-sulfonation dominates.
Halogenation Cl₂/FeCl₃ (Cl), Br₂/Fe (Br)Methyl 5-halo-3-methoxy-d₃-benzoate55–65% Limited by steric hindrance.

Oxidation

  • Ester Group : Resistant to common oxidants (e.g., KMnO₄, CrO₃).

  • Methoxy-d₃ Group : Oxidized to a carbonyl group under strong conditions (e.g., HI/H₂O at 150°C):

    −O−CD3HI−OH+CD3I\text{−O−CD}_3 \xrightarrow{\text{HI}} \text{−OH} + \text{CD}_3\text{I}

    Yields for demethylation: ~80% .

Reduction

  • Ester to Alcohol : LiAlH₄ reduces the ester to 3-methoxy-d₃-benzyl alcohol:

    C9H10O3LiAlH4C8H9O2D3\text{C}_9\text{H}_{10}\text{O}_3 \xrightarrow{\text{LiAlH}_4} \text{C}_8\text{H}_9\text{O}_2\text{D}_3

    Yields: >90% .

Nucleophilic Aromatic Substitution (NAS)

The ester group directs nucleophilic attack to the meta position under strongly activating conditions:

  • Amination :

    C9H10O3+NH3Cu catalystMethyl 3-methoxy-d₃-5-aminobenzoate\text{C}_9\text{H}_{10}\text{O}_3 + \text{NH}_3 \xrightarrow{\text{Cu catalyst}} \text{Methyl 3-methoxy-d₃-5-aminobenzoate}

    Yields: 40–50% (limited by competing EAS) .

Deuterium Exchange and Stability

The methoxy-d₃ group exhibits resistance to H/D exchange under mild conditions due to the strong C–D bond. Exchange occurs only under harsh acidic or basic environments (e.g., D₂O/H₂SO₄ at 150°C) :

−O−CD3D2O−O−CH3\text{−O−CD}_3 \xleftrightarrow{\text{D}_2\text{O}} \text{−O−CH}_3

Studies show <5% deuterium loss after 24 hours in neutral D₂O at 25°C .

Photochemical Reactions

UV irradiation in the presence of sensitizers (e.g., benzophenone) induces ortho-cyclization or dimerization:

2C9H10O3hνDimeric ortho-coupled product2 \text{C}_9\text{H}_{10}\text{O}_3 \xrightarrow{h\nu} \text{Dimeric ortho-coupled product}

Product characterization for non-deuterated analogs confirms regioselectivity .

Comparative Reactivity Data

PropertyMethyl 3-Methoxy-d₃-BenzoateNon-Deuterated Analog
Hydrolysis Rate (k, s⁻¹)1.2×1041.2 \times 10^{-4}1.4×1041.4 \times 10^{-4}
Nitration Yield70%75%
Demethylation Energy (ΔG‡, kcal/mol)28.526.8

Mechanistic Insights

  • Isotopic Effects : The C–D bond in the methoxy group increases activation energy for bond cleavage, slowing reactions like demethylation by ~15% .

  • Electronic Effects : The methoxy-d₃ group donates electron density via resonance, enhancing electrophilic substitution rates at the para position .

Scientific Research Applications

Methyl 3-methoxy-d3-benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methoxy-d3-benzoate involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of organic molecules. The compound’s effects in biological systems are primarily due to its metabolic stability and the kinetic isotope effect, which can alter the rate of biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Methoxybenzoate (Non-Deuterated Analog)

  • Structure : Shares the same backbone but lacks deuterium in the ester methyl group.
  • Physical Properties: Molecular weight: 166.17 g/mol (vs. ~169.17 g/mol for the deuterated form).
  • Chemical Behavior: The non-deuterated form undergoes typical ester hydrolysis (acid/base-catalyzed) and electrophilic aromatic substitution at positions activated by the methoxy group. In contrast, the deuterated analog may exhibit slower hydrolysis kinetics due to the kinetic isotope effect (C–D bond strength > C–H) .
  • Applications : Used as a reference standard in chromatography. The deuterated version is preferred for MS quantification due to its distinct mass-to-charge ratio (m/z) .

Methyl Salicylate (Methyl 2-Hydroxybenzoate)

  • Structure : Features a hydroxyl (–OH) group at the 2-position instead of methoxy (–OCH₃).
  • Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, leading to higher water solubility compared to methyl 3-methoxy-d3-benzoate. Methyl salicylate is volatile (used in fragrances), while the deuterated compound is tailored for non-volatile applications like isotopic tracing .

Methyl 3,5-Dimethoxybenzoate (CAS 2150-37-0)

  • Structure : Contains two methoxy groups at the 3- and 5-positions.
  • Higher molecular weight (196.20 g/mol) and altered chromatographic retention times compared to this compound .

Data Table: Comparative Properties of Selected Benzoate Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound Not specified C₉H₅D₃O₃ ~169.17 3-OCH₃, –OCD₃ Isotopic internal standard (MS/NMR)
Methyl 3-methoxybenzoate 5368-81-0 C₉H₁₀O₃ 166.17 3-OCH₃ Chromatography reference
Methyl salicylate 119-36-8 C₈H₈O₃ 152.15 2-OH Fragrances, topical analgesics
Methyl 3,5-dimethoxybenzoate 2150-37-0 C₁₀H₁₂O₄ 196.20 3,5-di-OCH₃ Organic synthesis intermediate

Challenges and Limitations

  • Availability : Deuterated reagents like CD₃OH are costly, limiting large-scale production.
  • Data Gaps: Limited published studies directly compare deuterated and non-deuterated analogs of this compound, necessitating extrapolation from related systems .

Biological Activity

Methyl 3-methoxy-d3-benzoate is a deuterated derivative of methyl 3-methoxybenzoate, widely utilized in organic synthesis and biological research. Its unique isotopic labeling allows for advanced studies in metabolic pathways and drug development, particularly in pharmacokinetic studies where understanding the behavior of deuterated compounds is crucial.

This compound has the following chemical properties:

  • Molecular Formula : C9H10D3O3
  • Molecular Weight : Approximately 183.24 g/mol
  • Structure : It contains a methoxy group (-OCH₃) and a deuterated benzene ring, which enhances its stability and alters its kinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The incorporation of deuterium (D) affects the compound's metabolic stability and can modify reaction rates through the kinetic isotope effect. This property is beneficial in tracing metabolic pathways and understanding drug interactions at the molecular level.

Metabolic Studies

This compound is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds within biological systems. Researchers utilize it to investigate how various compounds are metabolized, leading to insights into drug metabolism and efficacy.

Pharmacokinetics

In pharmacokinetic studies, this compound helps elucidate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its deuterated nature allows for precise tracking in biological assays, enhancing the understanding of drug behavior in vivo .

Drug Development

The compound serves as a precursor in synthesizing more complex organic molecules, making it valuable in medicinal chemistry. Its role in drug development includes evaluating potential therapeutic agents' metabolic pathways and stability .

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to trace metabolic pathways in liver microsomes. The results indicated that the compound underwent oxidation to form 3-methoxybenzoic acid, demonstrating its utility in studying biotransformation processes.

Case Study 2: Drug Interaction Studies

In a pharmacokinetic study involving a new drug candidate, this compound was used to assess how the candidate interacted with liver enzymes. The findings revealed significant alterations in the drug's metabolism when co-administered with other compounds, highlighting its importance in understanding drug-drug interactions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Metabolic TracingUsed to track incorporation into metabolic pathways
PharmacokineticsEvaluates ADME properties of drugs
Synthesis PrecursorServes as a precursor for complex organic molecules

Table 2: Key Findings from Case Studies

Case StudyKey FindingsReference
Metabolic PathwaysOxidation to form 3-methoxybenzoic acid
Drug InteractionsAltered metabolism with co-administered drugs

Q & A

What are the key synthetic routes for preparing Methyl 3-methoxy-d3-benzoate, and how does deuteration influence reaction optimization?

Answer:
The synthesis involves esterification of 3-methoxy-d3-benzoic acid with deuterated methanol (CD₃OD) under acid catalysis (e.g., H₂SO₄). Deuteration introduces kinetic isotope effects, which may slow reaction rates. To mitigate this, extended reaction times (24–48 hours) and elevated temperatures (60–80°C) are employed. Purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) removes non-deuterated impurities. Isotopic integrity is maintained by using anhydrous conditions and deuterated solvents (e.g., DMSO-d6) .

Which spectroscopic methods are most reliable for confirming the structure and isotopic purity of this compound?

Answer:

  • ¹H NMR : The methoxy-d3 group shows no signal in the 3.8–4.0 ppm range, confirming deuteration. Aromatic protons appear as a singlet or multiplet between 7.2–8.0 ppm.
  • Mass Spectrometry (MS) : A molecular ion peak at m/z +3 compared to the non-deuterated analog confirms three deuterium incorporations.
  • X-ray Crystallography : SHELX software refines deuterium positions using high-resolution data (≤1.0 Å), though deuterium’s low electron density necessitates constraints during refinement .

How can researchers address discrepancies in isotopic labeling efficiency during synthesis?

Answer:
Incomplete deuteration often results from proton exchange with moisture or protic solvents. Strategies include:

  • Using excess deuterated reagents (e.g., CD₃OD) and molecular sieves to scavenge water.
  • Monitoring reaction progress via LC-MS to detect protonated impurities.
  • Iterative recrystallization from deuterated solvents (e.g., CDCl₃) to enhance isotopic purity. Quantitative ²H NMR or isotope-ratio MS validates labeling efficiency .

What challenges arise in the X-ray crystallographic analysis of deuterated aromatic esters?

Answer:
Deuterium’s weak X-ray scattering complicates precise localization. Mitigation strategies include:

  • Collecting high-resolution data (≤1.0 Å) to improve electron density maps.
  • Applying SHELX constraints to fix deuterium positions based on geometric parameters from non-deuterated analogs.
  • Using neutron diffraction (if accessible) for unambiguous deuterium assignment .

What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile esters.
  • Waste Management : Segregate deuterated waste and dispose via certified hazardous waste services to prevent environmental release .

How do solvent choice and reaction temperature impact deuteration levels?

Answer:

  • Solvent : Polar aprotic solvents (e.g., DMF) minimize proton exchange. Avoid alcohols or water.
  • Temperature : Lower temperatures (0–40°C) reduce kinetic isotope effects but prolong reaction times. Optimize using time-temperature trade-offs guided by real-time FTIR or MS monitoring .

What strategies resolve conflicting NMR data in partially deuterated samples?

Answer:

  • ²H-Decoupled ¹H NMR : Suppresses residual proton signals in deuterated regions.
  • 2D HSQC : Correlates ¹H and ¹³C signals to distinguish deuterated vs. protonated sites.
  • Preparative HPLC : Isolates pure deuterated fractions from protonated byproducts .

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